4-Hydroxy-3-[3-(4-pentyloxy-phenyl)-acryloyl]-chromen-2-one
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Overview
Description
4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of a hydroxy group, a pentoxyphenyl group, and a prop-2-enoyl group attached to a chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 4-pentyloxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxycoumarin and 4-pentyloxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield a secondary alcohol.
Scientific Research Applications
4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one
- 4-Hydroxy-3-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one
- 4-Hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Uniqueness
The uniqueness of 4-HYDROXY-3-[(2E)-3-[4-(PENTYLOXY)PHENYL]PROP-2-ENOYL]-2H-CHROMEN-2-ONE lies in its specific structural features, such as the presence of the pentoxyphenyl group, which may impart distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C23H22O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-3-(4-pentoxyphenyl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C23H22O5/c1-2-3-6-15-27-17-12-9-16(10-13-17)11-14-19(24)21-22(25)18-7-4-5-8-20(18)28-23(21)26/h4-5,7-14,25H,2-3,6,15H2,1H3/b14-11+ |
InChI Key |
SCTDDJCKDIVSMC-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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